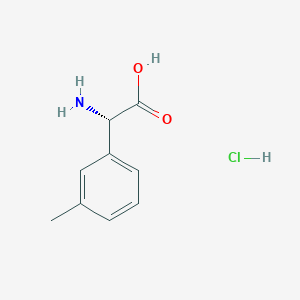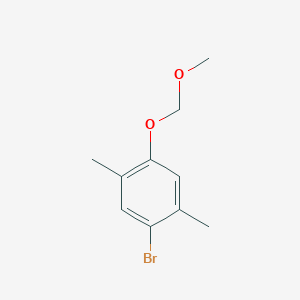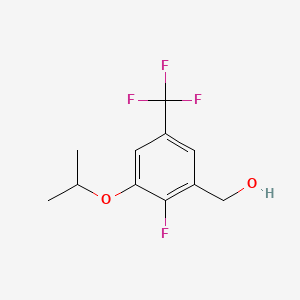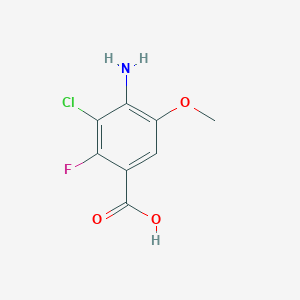
4-Amino-3-chloro-2-fluoro-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-chloro-2-fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClFNO3 This compound is part of the benzoic acid derivatives family, characterized by the presence of an amino group, a chloro group, a fluoro group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloro-2-fluoro-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction to introduce the amino group. The chloro and fluoro substituents can be introduced through halogenation reactions, while the methoxy group is often added via methylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-chloro-2-fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amino group can engage in coupling reactions to form azo compounds or other complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation can produce quinones or other oxidized forms.
Scientific Research Applications
4-Amino-3-chloro-2-fluoro-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-2-fluoro-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
- 4-Amino-5-chloro-2-methoxybenzoic acid
- 3-Fluoro-5-methoxybenzoic acid
- 2-Amino-5-methoxybenzoic acid
Comparison: Compared to these similar compounds, 4-Amino-3-chloro-2-fluoro-5-methoxybenzoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly alter its chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7ClFNO3 |
|---|---|
Molecular Weight |
219.60 g/mol |
IUPAC Name |
4-amino-3-chloro-2-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H7ClFNO3/c1-14-4-2-3(8(12)13)6(10)5(9)7(4)11/h2H,11H2,1H3,(H,12,13) |
InChI Key |
MIJQXOYSTTYMOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)


![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)

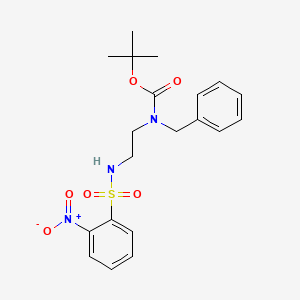

![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)
![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)
